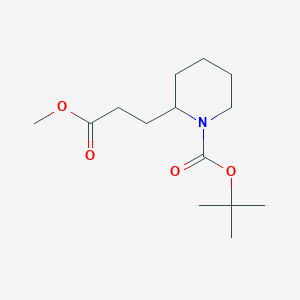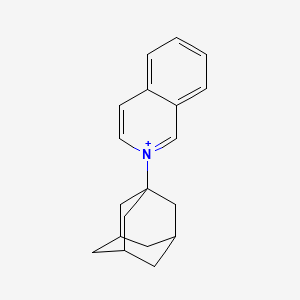
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group attached to the piperazine ring and a chloropropanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be synthesized through a multi-step process involving the following key steps:
Allylation of Piperazine: The first step involves the allylation of piperazine to form 4-allylpiperazine. This reaction typically uses allyl bromide as the allylating agent in the presence of a base such as potassium carbonate.
Chlorination of Propanone: The next step involves the chlorination of propanone to form 3-chloropropanone. This can be achieved using thionyl chloride or phosphorus trichloride as the chlorinating agents.
Coupling Reaction: The final step involves the coupling of 4-allylpiperazine with 3-chloropropanone to form this compound. This reaction is typically carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The allyl group can undergo oxidation reactions to form epoxides or allylic alcohols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride and lithium aluminum hydride are used as reducing agents. The reactions are carried out in solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Epoxides and allylic alcohols.
Reduction: Alcohol derivatives of the original compound.
科学研究应用
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-allylpiperazin-1-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its pharmacological effects. The exact mechanism of action depends on the specific application and the molecular target involved.
相似化合物的比较
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one: This compound has a similar structure but with a different position of the chlorine atom. It may exhibit different reactivity and pharmacological properties.
1-(4-Allylpiperazin-1-yl)-3-bromopropan-1-one: This compound has a bromine atom instead of chlorine. The presence of bromine can affect the compound’s reactivity and biological activity.
1-(4-Allylpiperazin-1-yl)-3-fluoropropan-1-one: The fluorine atom in this compound can influence its chemical stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both allyl and chloropropanone moieties, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H17ClN2O |
|---|---|
分子量 |
216.71 g/mol |
IUPAC 名称 |
3-chloro-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H17ClN2O/c1-2-5-12-6-8-13(9-7-12)10(14)3-4-11/h2H,1,3-9H2 |
InChI 键 |
CNWJCDJULMJQSC-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CCN(CC1)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
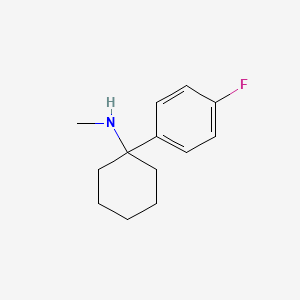
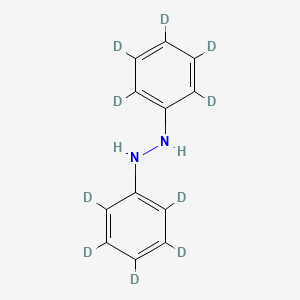
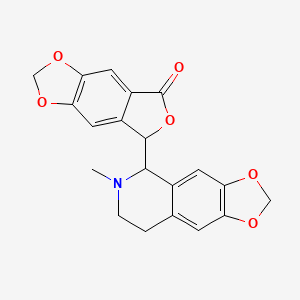
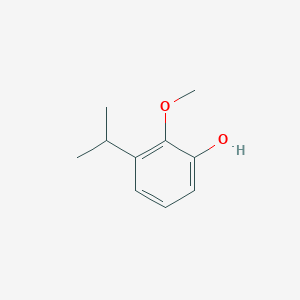


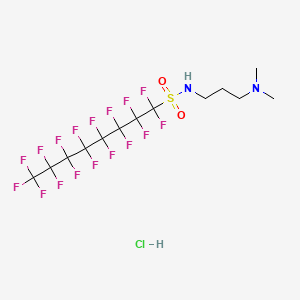

![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
